molecular formula C8H22BrNO3Si B8299895 N,N,N-Trimethyl-1-(trimethoxysilyl)ethan-1-aminium bromide CAS No. 63802-81-3

N,N,N-Trimethyl-1-(trimethoxysilyl)ethan-1-aminium bromide

Cat. No. B8299895
M. Wt: 288.25 g/mol
InChI Key: QLSCPJBVEVKPCK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04035411

Procedure details

One quarter mole of the alpha-bromoethyltrimethoxysilane (57.3g) is placed in an autoclave along with 17.7g of trimethylamine. The mixture is heated to 80° C. for 6 hours under 200 p.s.i. nitrogen. The excess trimethylamine is allowed to evaporate after the product has been removed from the autoclave, leaving the bromide salt of alpha-trimethylammonioethyltrimethyoxysilane bromide.
Name
alpha-bromoethyltrimethoxysilane
Quantity
57.3 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([Si:4]([O:9][CH3:10])([O:7][CH3:8])[O:5][CH3:6])[CH3:3].[CH3:11][N:12]([CH3:14])[CH3:13]>>[Br-:1].[CH3:11][N+:12]([CH3:14])([CH3:13])[CH:2]([Si:4]([O:9][CH3:10])([O:7][CH3:8])[O:5][CH3:6])[CH3:3] |f:2.3|

Inputs

Step One
Name
alpha-bromoethyltrimethoxysilane
Quantity
57.3 g
Type
reactant
Smiles
BrC(C)[Si](OC)(OC)OC
Step Two
Name
Quantity
17.7 g
Type
reactant
Smiles
CN(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to evaporate after the product
CUSTOM
Type
CUSTOM
Details
has been removed from the autoclave

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
[Br-].C[N+](C(C)[Si](OC)(OC)OC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.